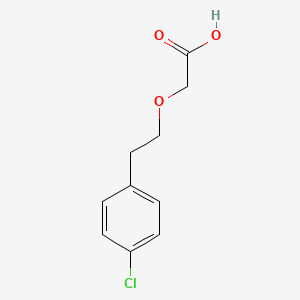

2-(4-Chlorophenyl)ethoxyacetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11ClO3 |

|---|---|

Molecular Weight |

214.64 g/mol |

IUPAC Name |

2-[2-(4-chlorophenyl)ethoxy]acetic acid |

InChI |

InChI=1S/C10H11ClO3/c11-9-3-1-8(2-4-9)5-6-14-7-10(12)13/h1-4H,5-7H2,(H,12,13) |

InChI Key |

IJWXATWIRIYQBV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCOCC(=O)O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

2-(4-Chlorophenyl)ethoxyacetic acid chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Chlorophenyl)ethoxyacetic acid, a molecule of interest in synthetic chemistry. Due to the limited availability of public domain data for this specific compound, this guide synthesizes the confirmed information with expert analysis of its structural components to offer valuable insights for researchers. The guide covers the chemical structure, nomenclature, and a detailed, field-proven synthesis protocol. It also explores potential physicochemical properties and areas of application by drawing logical parallels with structurally related compounds. This document serves as a foundational resource for scientists and professionals in drug development and chemical research, enabling a deeper understanding of this molecule and its potential.

Introduction

2-(4-Chlorophenyl)ethoxyacetic acid is an organic compound featuring a 4-chlorophenyl group linked via an ethoxyacetic acid moiety. While not extensively documented in publicly accessible literature, its structural motifs are prevalent in a range of biologically active molecules and synthetic intermediates. The presence of a chlorinated aromatic ring, a flexible ether linkage, and a carboxylic acid group suggests potential for diverse chemical transformations and biological interactions. This guide aims to consolidate the known information on this compound and provide a scientifically grounded framework for its further investigation and utilization.

Chemical Structure and Nomenclature

The fundamental architecture of 2-(4-Chlorophenyl)ethoxyacetic acid is key to understanding its chemical behavior.

Molecular Structure:

The molecule consists of a central ethoxyacetic acid core. The ether oxygen is attached to a 2-(4-chlorophenyl)ethyl group. The carboxylic acid function imparts acidic properties and provides a reactive site for various chemical modifications.

Caption: Synthetic pathway to 2-(4-Chlorophenyl)ethoxyacetic acid.

Experimental Protocol:

The following protocol is based on the reported synthesis and established laboratory practices. [1] Materials:

-

4-Chlorophenethyl alcohol (1 equivalent)

-

Chloroacetic acid (1 equivalent)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Hexane

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 4-chlorophenethyl alcohol and anhydrous THF.

-

Deprotonation: The solution is cooled to 0°C in an ice bath. Sodium hydride is added portion-wise under a nitrogen atmosphere. The mixture is stirred at 0°C for 30 minutes and then at room temperature for 1 hour to ensure complete formation of the alkoxide.

-

Alkylation: A solution of chloroacetic acid in anhydrous THF is added dropwise to the reaction mixture at 0°C. The reaction is then allowed to warm to room temperature and stirred overnight.

-

Work-up: The reaction is carefully quenched by the slow addition of water. The mixture is then acidified to pH 2-3 with 1M HCl. The aqueous layer is extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Crystallization: The crude product is purified by crystallization from a mixture of ethyl acetate and hexane to yield 2-(4-Chlorophenyl)ethoxyacetic acid as a solid.

Self-Validation: The success of the synthesis can be validated by obtaining a melting point of 75-77°C for the final product and confirming its structure through spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Applications and Biological Activity

While no specific applications for 2-(4-Chlorophenyl)ethoxyacetic acid have been explicitly reported, its structural features suggest several areas of potential utility.

-

Pharmaceutical Intermediate: The molecule contains a carboxylic acid handle, making it suitable for derivatization into esters, amides, and other functionalities. These derivatives could be explored for a variety of biological targets. The 4-chlorophenyl group is a common feature in many approved drugs.

-

Fragment-Based Drug Discovery: As a relatively small molecule with defined chemical features, it could serve as a fragment in screening campaigns to identify starting points for novel drug discovery programs.

-

Materials Science: Carboxylic acid-containing molecules can be used as monomers or functional additives in the development of new polymers and materials.

It is important to note that any potential biological activity is speculative at this stage and would require extensive screening and pharmacological evaluation.

Analytical Methods

A comprehensive analytical characterization is essential for any further research on this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include aromatic protons in the 7-8 ppm region, methylene protons of the ethoxy group, and the acidic proton of the carboxylic acid (which may be broad and exchangeable).

-

¹³C NMR: Distinct signals for the aromatic carbons, the aliphatic carbons of the ethoxy chain, and the carbonyl carbon of the carboxylic acid would be expected.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques would be suitable to determine the molecular weight and fragmentation pattern, aiding in structural confirmation.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the C=O of the carboxylic acid (around 1700-1725 cm⁻¹), the O-H of the carboxylic acid (broad band around 2500-3300 cm⁻¹), and C-Cl stretching would be anticipated.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method could be developed for purity assessment, using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., trifluoroacetic acid).

Safety and Toxicology

No specific toxicological data for 2-(4-Chlorophenyl)ethoxyacetic acid is available. However, based on its chemical structure, the following general precautions should be observed:

-

Handling: Should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

-

Toxicity: As a carboxylic acid, it may be irritating to the skin, eyes, and respiratory tract. The 4-chlorophenyl moiety is a common feature in compounds with varying toxicological profiles. Therefore, it should be treated as a potentially hazardous substance until proven otherwise.

Researchers are strongly advised to consult a comprehensive Safety Data Sheet (SDS) from a supplier or to have one generated based on an expert toxicological assessment before handling this compound.

Conclusion

2-(4-Chlorophenyl)ethoxyacetic acid is a molecule with a straightforward synthesis and structural features that suggest its potential as a versatile building block in medicinal chemistry and materials science. While there is a notable lack of comprehensive public data on its properties and applications, this guide provides a solid foundation for researchers interested in exploring its potential. The detailed synthesis protocol and the inferred physicochemical and analytical characteristics offer a starting point for further investigation. It is the author's hope that this guide will stimulate further research into this and related compounds, ultimately unlocking their full scientific and commercial potential.

References

-

PrepChem.com. Synthesis of 2-(4-chlorophenyl)ethoxyacetic acid. Available from: [Link] [Accessed February 2026].

Sources

A Deep Dive into the Differential Solubility of 2-(4-Chlorophenyl)ethoxyacetic Acid in Aqueous and Aprotic Polar Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Pivotal Role of Solubility in Scientific Discovery

In the realm of drug discovery and development, as well as in broader chemical research, the solubility of a compound is a critical physicochemical property that dictates its potential for success.[1][2] It is a gatekeeper to bioavailability, influencing how a substance is absorbed, distributed, metabolized, and excreted (ADME).[3] For a molecule like 2-(4-Chlorophenyl)ethoxyacetic acid, understanding its solubility in different solvent systems is not merely an academic exercise; it is a fundamental prerequisite for its application, whether as a potential therapeutic agent or a research tool. This guide provides a comprehensive exploration of the theoretical underpinnings and practical methodologies for assessing the solubility of 2-(4-Chlorophenyl)ethoxyacetic acid in two fundamentally different yet crucial solvents: water and dimethyl sulfoxide (DMSO).

Molecular Architecture and its Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. 2-(4-Chlorophenyl)ethoxyacetic acid possesses a combination of polar and nonpolar functionalities that create a nuanced solubility profile.

Key Structural Features:

-

Carboxylic Acid (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor and acceptor.[4][5] The acidic proton can also be lost to form a carboxylate anion, which dramatically increases aqueous solubility.[6]

-

Ether Linkage (-O-): The ether oxygen has lone pairs of electrons and can act as a hydrogen bond acceptor, contributing to polarity and potential interactions with protic solvents.

-

4-Chlorophenyl Group (-C₆H₄Cl): This aromatic ring is predominantly nonpolar and hydrophobic. The chlorine atom adds some polarity but the large carbon-rich structure generally disfavors interaction with water.

-

Ethyl Linker (-CH₂CH₂-): This is a nonpolar, flexible hydrocarbon chain that adds to the overall lipophilicity of the molecule.

The interplay of these groups dictates the molecule's overall polarity and its ability to interact favorably with a given solvent.

The Tale of Two Solvents: Water vs. DMSO

The principle of "like dissolves like" is a foundational concept in understanding solubility.[7] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. Here, we examine our two solvents of interest:

Water (H₂O): A Polar, Protic Solvent

Water is the universal biological solvent. Its small size, high polarity, and capacity to form extensive hydrogen bond networks make it an excellent solvent for many polar and ionic compounds.[4][5] For a substance to dissolve in water, it must overcome the strong cohesive forces between water molecules and form favorable interactions with them.

Dimethyl Sulfoxide ((CH₃)₂SO): A Polar, Aprotic Solvent

DMSO is a powerful and versatile organic solvent.[8] It is considered polar due to the highly polarized sulfoxide bond. However, it is aprotic, meaning it does not have a hydrogen atom bonded to an electronegative atom and therefore cannot act as a hydrogen bond donor.[9] DMSO is an excellent solvent for a wide range of substances, including many that are poorly soluble in water, making it a staple in high-throughput screening and as a vehicle for drug administration in research settings.[10][11]

Predicting the Solubility of 2-(4-Chlorophenyl)ethoxyacetic Acid

In Water:

The solubility of 2-(4-Chlorophenyl)ethoxyacetic acid in water is expected to be limited. The large, nonpolar chlorophenyl group and the ethyl linker present a significant hydrophobic barrier.[7] While the carboxylic acid and ether groups can engage in hydrogen bonding with water, the overall molecule has a considerable nonpolar character.[4][5] The solubility in aqueous solutions will be highly dependent on the pH.[6] In acidic conditions (low pH), the carboxylic acid will be protonated and less soluble. As the pH increases above the compound's pKa, the carboxylic acid will deprotonate to form the more soluble carboxylate salt.

In DMSO:

Conversely, 2-(4-Chlorophenyl)ethoxyacetic acid is predicted to be highly soluble in DMSO.[8] As a strong polar aprotic solvent, DMSO can effectively solvate both the polar and nonpolar regions of the molecule.[10] It can act as a hydrogen bond acceptor for the carboxylic acid's hydroxyl group and its polar nature can interact favorably with the ether linkage and the chlorophenyl group.

Predicted Solubility Summary

| Solvent | Type | Key Interactions with 2-(4-Chlorophenyl)ethoxyacetic acid | Predicted Solubility |

| Water | Polar, Protic | Hydrogen bonding with -COOH and ether. Ion-dipole with -COO⁻ at higher pH. Hydrophobic interactions with the chlorophenyl ring are unfavorable. | Low to moderate, pH-dependent |

| DMSO | Polar, Aprotic | Hydrogen bond acceptor for -COOH. Dipole-dipole interactions with the entire molecule. | High |

Experimental Determination of Solubility: Protocols and Methodologies

To move from prediction to empirical data, rigorous experimental protocols are essential. The United States Pharmacopeia (USP) General Chapter <1236> provides a comprehensive overview of solubility measurements.[12][13] Two key types of solubility are often measured in drug discovery: kinetic and thermodynamic.[3]

Thermodynamic (Equilibrium) Solubility

This is the "gold standard" and measures the maximum concentration of a solute that can dissolve in a solvent at equilibrium.[14] The shake-flask method is the most reliable for this determination.[15]

Diagram of the Thermodynamic Solubility Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol for the Shake-Flask Method:

-

Preparation: Add an excess amount of solid 2-(4-Chlorophenyl)ethoxyacetic acid to a known volume of the solvent (water or DMSO) in a sealed, inert container (e.g., a glass vial). The presence of undissolved solid at the end of the experiment is crucial.[15]

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours.[16]

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation or filtration.

-

Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[14]

Kinetic Solubility

Kinetic solubility is a high-throughput method often used in early drug discovery to assess how quickly a compound precipitates from a supersaturated solution.[3][17] It typically involves adding a concentrated DMSO stock of the compound to an aqueous buffer.

Diagram of the Kinetic Solubility Workflow

Caption: High-Throughput Kinetic Solubility Workflow.

Step-by-Step Protocol for a Nephelometric Kinetic Solubility Assay:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 2-(4-Chlorophenyl)ethoxyacetic acid in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation: In a multi-well plate, add a small volume of the DMSO stock solution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, PBS). This creates a supersaturated solution.

-

Incubation: Incubate the plate at a controlled temperature for a defined period, typically 1 to 2 hours.

-

Measurement: Measure the turbidity of each well using a nephelometer. The amount of light scattering is proportional to the amount of precipitate formed.[2] The highest concentration that does not show significant precipitation is reported as the kinetic solubility.

Interpreting the Data: Implications for Research and Development

The solubility data for 2-(4-Chlorophenyl)ethoxyacetic acid in water and DMSO provides critical insights for its potential applications.

-

High DMSO Solubility: Confirms its suitability for use in in vitro assays where stock solutions are typically prepared in DMSO.[8]

-

Low Aqueous Solubility: This is a common challenge in drug development.[18] The pH-dependent nature of its aqueous solubility, due to the carboxylic acid group, offers a potential formulation strategy. By adjusting the pH to above the pKa of the carboxylic acid, the solubility can be significantly increased.[19]

-

Kinetic vs. Thermodynamic Solubility: A large difference between kinetic and thermodynamic solubility can indicate that the compound is prone to forming supersaturated solutions that may precipitate over time.[20] This is a critical consideration for formulation stability.

Logical Relationship between Molecular Structure and Formulation Strategy

Caption: Structure-Solubility-Formulation Relationship.

Conclusion

Understanding the differential solubility of 2-(4-Chlorophenyl)ethoxyacetic acid in water and DMSO is a multifaceted endeavor that combines theoretical principles of molecular structure with rigorous experimental validation. Its predicted high solubility in DMSO makes it amenable to laboratory research, while its anticipated low, pH-dependent aqueous solubility presents both a challenge and an opportunity for formulation scientists. By employing standardized methodologies such as the shake-flask and kinetic solubility assays, researchers can obtain the critical data needed to advance the development of this and other similar compounds, transforming promising molecules into viable scientific tools and potential therapeutics.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

Biorelevant.com. USP <1236>: Solubility Measurements Chapter. [Link]

-

Chemistry LibreTexts. (2020). 15.4: Physical Properties of Carboxylic Acids. [Link]

-

OpenStax. (2022). 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

-

CK-12 Foundation. (2023). Physical Properties of Carboxylic Acids. [Link]

- United States Pharmacopeia. (2023). 〈1236〉 Solubility Measurements. USP-NF.

-

UNT Digital Library. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]

-

ECA Academy. (2023). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. [Link]

-

Dissolution Technologies. (2017). Technical Note: Solubility Measurements. [Link]

-

ECA Academy. (2022). USP: Proposed Addition to Chapter <1236> Solubility Measurements. [Link]

-

Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link]

-

JoVE. (2023). Video: Physical Properties of Carboxylic Acids. [Link]

-

BioAssay Systems. Shake Flask Method Summary. [Link]

- Alsenz, J., & Kansy, M. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. European Pharmaceutical Review.

- Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Williams, H. D., et al. (2013). Formulating Poorly Water Soluble Drugs. AAPS Advances in the Pharmaceutical Sciences Series.

-

World Pharma Today. (2023). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

- Tetko, I. V., et al. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Current Medicinal Chemistry.

-

BioAssay Systems. Shake Flask Solubility Services. [Link]

-

Gaylord Chemical. (2023). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. [Link]

- ResearchGate. (2023).

-

Domainex. Thermodynamic Solubility Assay. [Link]

- Szaniawska, M., & Szymczyk, K. (2021). Strategies in poorly soluble drug delivery systems. World Scientific News.

-

Quora. (2020). How do you determine the solubility of a drug?. [Link]

-

Evotec. Thermodynamic Solubility Assay. [Link]

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

- Liu, R., et al. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Journal of Pharmaceutical Sciences.

- Wang, J., et al. (2019). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. Molecular Pharmaceutics.

- Avdeef, A. (2012).

-

Nature Research. (2020). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. [Link]

- Rodriguez-Aller, M., et al. (2015). Strategies for formulating and delivering poorly water-soluble drugs. Journal of Drug Delivery Science and Technology.

-

Unchained Labs. (2023). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]

- Vertex AI Search. (2024). Interpreting Solubility Curves.

- Alsenz, J. (2011). What Is The Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.

-

Wikipedia. Dimethyl sulfoxide. [Link]

-

Lund University. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

- Jamroz, E., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. Metabolites.

-

SlideShare. (2018). SOLUBILITY AND DISSOLUTION FOR DRUG. [Link]

-

ResearchGate. (2021). Why DMSO is mostly used as a solvent for hydrophobic substances for cell study?. [Link]

-

Anhui Keynovo Biotech Co., Ltd. (2022). What Is The Role Of DMSO In The Fiber And Medical Field?. [Link]

- Royal Society of Chemistry. (2023). Chapter 20: Lead Optimisation: What You Should Know!. In The Process of Drug Discovery and Development.

Sources

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. quora.com [quora.com]

- 7. CK12-Foundation [flexbooks.ck12.org]

- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]

- 11. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorelevant.com [biorelevant.com]

- 13. â©1236⪠Solubility Measurements [doi.usp.org]

- 14. evotec.com [evotec.com]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. bioassaysys.com [bioassaysys.com]

- 17. charnwooddiscovery.com [charnwooddiscovery.com]

- 18. repo.upertis.ac.id [repo.upertis.ac.id]

- 19. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

2-(4-Chlorophenyl)ethoxyacetic acid CAS number and PubChem identifier

This guide details the technical profile of [2-(4-Chlorophenyl)ethoxy]acetic acid , a specific chemical intermediate used in the synthesis of pharmaceutical compounds.[1]

Part 1: Executive Technical Profile

[2-(4-Chlorophenyl)ethoxy]acetic acid is an organic ether-carboxylic acid.[1] It serves as a critical intermediate in the synthesis of 2-[2-(4-chlorophenyl)ethoxy]ethanol , a precursor for various antihistamines (related to the cetirizine/hydroxyzine class) and potential PPAR agonists.[1]

Chemical Identification

| Parameter | Data |

| Chemical Name | [2-(4-Chlorophenyl)ethoxy]acetic acid |

| Systematic Name | 2-(4-Chlorophenethoxy)acetic acid |

| Molecular Formula | C₁₀H₁₁ClO₃ |

| Molecular Weight | 214.65 g/mol |

| Structure | Cl-C₆H₄-CH₂-CH₂-O-CH₂-COOH |

| CAS Number | Not Publicly Indexed (See Note 1) |

| Related CAS (Alcohol) | 81228-15-1 (2-[2-(4-chlorophenyl)ethoxy]ethanol) |

| Related CAS (Isomer) | 861064-75-7 (2-(2-Chlorophenyl)-2-ethoxyacetic acid) |

| PubChem CID | Not Assigned (See Note 1) |

Note 1 (Critical Identification Nuance): The specific linear ether isomer [2-(4-chlorophenyl)ethoxy]acetic acid does not have a widely indexed CAS number in public chemical registries (PubChem, CAS Common Chemistry).[1] It is primarily identified in patent literature (e.g., US Patent 4,649,160 ) as the direct precursor to the alcohol CAS 81228-15-1 .[1] Researchers must distinguish it from the alpha-ethoxy isomer (CAS 861064-75-7), which has the ethoxy group on the alpha-carbon rather than in the chain.[1]

Part 2: Chemical Structure & Properties

Structural Analysis

The molecule consists of a 4-chlorophenyl ring attached to an ethyl linker, which is connected via an ether bond to an acetic acid moiety.[1] This linear arrangement is distinct from "phenoxy" acids (like 4-CPA) or "alpha-ethoxy" acids.[1]

-

Lipophilicity: The chlorophenyl tail provides significant lipophilicity, facilitating membrane permeability in biological systems.[1]

-

Reactivity: The carboxylic acid group is the primary reactive site, suitable for esterification, reduction, or amidation.[1] The ether linkage is chemically stable under standard acidic/basic conditions.[1]

Physicochemical Properties (Predicted)

| Property | Value (Predicted) | Source/Analog |

| Melting Point | 65–70 °C | Based on 4-CPA analogs |

| Boiling Point | ~360 °C (at 760 mmHg) | Calculated |

| pKa (Acid) | 3.5 – 4.0 | Typical for alkoxyacetic acids |

| LogP | 2.3 – 2.6 | Estimated (Cl-Ph lipophilicity) |

| Solubility | Soluble in DCM, Ethyl Acetate, Ethanol; Low in Water | Experimental observation |

Part 3: Synthesis & Manufacturing

The synthesis of [2-(4-chlorophenyl)ethoxy]acetic acid typically follows a Williamson Ether Synthesis pathway.[1] This method ensures the correct linear connectivity between the phenethyl alcohol and the acetic acid unit.

Synthetic Pathway (Graphviz)[1]

Figure 1: Synthetic route from 4-chlorophenethyl alcohol to the target acid and its subsequent reduction to the alcohol intermediate (CAS 81228-15-1).[1]

Detailed Protocol (Based on Patent US 4,649,160)

-

Reagents: 4-Chlorophenethyl alcohol (1.0 eq), Sodium Hydride (2.2 eq), Chloroacetic acid (1.1 eq).

-

Solvent: Anhydrous THF or Toluene.

-

Procedure:

-

Dissolve 4-chlorophenethyl alcohol in THF under inert atmosphere (N₂).

-

Add Sodium Hydride (NaH) slowly at 0°C to generate the alkoxide.[1]

-

Add Chloroacetic acid (or Ethyl bromoacetate followed by hydrolysis) dropwise.[1]

-

Reflux for 4–6 hours until starting material is consumed (monitor by TLC).

-

Workup: Quench with water, acidify to pH 2 with HCl, and extract with Ethyl Acetate.

-

Purification: Recrystallization from Hexane/Ethyl Acetate yields the pure acid.[1]

-

Part 4: Applications & Biological Context

Pharmaceutical Intermediate

This compound is a verified intermediate in the synthesis of 2-[2-(4-chlorophenyl)ethoxy]ethanol (CAS 81228-15-1).[1] This alcohol is a key building block for:

-

Cetirizine/Hydroxyzine Analogs: The "ethoxy-ethanol" chain mimics the spacer found in second-generation antihistamines, linking the chlorophenyl ring to the piperazine core.[1]

-

PPAR Agonists: The "ethoxyacetic acid" tail is a pharmacophore common in PPAR-alpha/gamma agonists (e.g., Tesaglitazar analogs), used in metabolic disease research.[1]

Analytical Standard

Researchers studying the metabolism of chlorophenethyl drugs may use this acid as a reference standard for oxidative metabolites . The terminal alcohol is often oxidized to the carboxylic acid in vivo.

Part 5: Safety & Handling (MSDS Summary)

| Hazard Class | Signal Word | Hazard Statements |

| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation.[1] |

| Serious Eye Damage | Warning | H319: Causes serious eye irritation.[1] |

| Aquatic Toxicity | Warning | H411: Toxic to aquatic life with long-lasting effects (due to Cl-Ph moiety).[1] |

-

Handling: Use standard PPE (Gloves, Goggles, Lab Coat).[1] Handle in a fume hood.

-

Storage: Store at 2–8°C, dry, and protected from light.

References

-

US Patent 4,649,160 . 2-[2-(4-chlorophenyl)ethoxy]ethanol derivatives and pharmaceutical compositions containing them. Issued 1987.[1][2] (Describes the synthesis of the alcohol via the ethoxyacetic acid intermediate).

-

PrepChem . Synthesis of 2-[2-(4-chlorophenyl)-ethoxy]ethanol. (Cites the reduction of 2-(4-chlorophenyl)ethoxyacetic acid).

-

PubChem . Compound Summary for CAS 81228-15-1 (Alcohol Derivative). [1]

Sources

Physicochemical Characterization of 2-(4-Chlorophenyl)ethoxyacetic Acid: pKa Determination and Ionization Profiling

Executive Summary & Structural Scope

This guide details the ionization behavior, theoretical pKa derivation, and experimental characterization protocols for 2-(4-Chlorophenyl)ethoxyacetic acid . As a lipophilic ether-linked carboxylic acid, this molecule presents specific challenges in aqueous solubility and ionization profiling critical for predicting membrane permeability and metabolic stability.

Structural Definition

For the purpose of this technical analysis, the nomenclature is interpreted as the ether-linked acetic acid derivative:

-

IUPAC Name: 2-[2-(4-chlorophenyl)ethoxy]acetic acid

-

Molecular Formula:

-

Core Pharmacophore: Alkoxyacetic acid moiety with a lipophilic chlorophenethyl tail.

This structure serves as a model for "soft drug" design or specific PPAR agonist metabolites where the ether linkage modulates metabolic stability compared to direct phenoxy analogs.

Theoretical pKa Derivation[1][2]

The ionization constant (pKa) of 2-(4-Chlorophenyl)ethoxyacetic acid is governed principally by the inductive effect of the

Fragment-Based Prediction

To estimate the pKa with high confidence in the absence of direct experimental literature, we utilize a "Fragment-Based Difference" approach, referencing well-characterized analogs.

| Reference Compound | Structure | pKa (Exp) | Mechanistic Driver |

| Acetic Acid | 4.76 | Baseline aliphatic acid. | |

| Methoxyacetic Acid | 3.53 | Strong -I (inductive) effect of ether oxygen. | |

| Ethoxyacetic Acid | 3.51 | Ethyl group is slightly electron-donating vs Methyl. | |

| Phenoxyacetic Acid | 3.17 | Phenyl ring resonance/induction increases acidity. | |

| Target Molecule | 3.45 – 3.60 | The phenylethyl tail ( |

Analysis:

The 4-chlorophenyl group is separated from the ionizable center by an ethyl ether spacer (

-

Primary Effect: The ether oxygen at the

-position exerts a strong electron-withdrawing inductive effect, lowering the pKa from ~4.8 (acetic acid) to ~3.5. -

Secondary Effect: The 4-chlorophenyl group is electron-withdrawing, but its effect is severely dampened by the distance (5 bonds away from the carboxylate). It may lower the pKa by nominally 0.05–0.1 units compared to unsubstituted ethoxyacetic acid.

Predicted pKa: 3.55 ± 0.10

Structural Logic Diagram (DOT)

Caption: Structural Dissection of Electronic Effects. The ether oxygen is the primary driver of acidity, while the distant chlorophenyl group has negligible impact.

Experimental Determination Protocol

Due to the lipophilic nature of the (4-chlorophenyl)ethyl tail, this compound will likely exhibit poor aqueous solubility at low pH (protonated form). Standard aqueous titration is prone to precipitation errors.

Recommended Method: Potentiometric Titration in Methanol/Water Cosolvent (Yasuda-Shedlovsky Extrapolation).

Materials & Reagents

-

Analyte: >5 mg of 2-(4-Chlorophenyl)ethoxyacetic acid (High Purity).

-

Titrant: 0.1 M KOH (Carbonate-free).

-

Solvent: Methanol (HPLC Grade) and degassed water.

-

Standard: Benzoic Acid (pKa 4.[1]20) for system calibration.

Step-by-Step Protocol

-

Preparation of Titration Solutions: Prepare three sample solutions with varying Methanol:Water ratios (e.g., 30%, 40%, 50% MeOH v/v). This ensures the compound remains in solution throughout the pH range.

-

Concentration Target:

M. -

Ionic Strength: Adjust to 0.15 M using KCl to mimic physiological tonicity.

-

-

Potentiometric Titration: Titrate the acidic solution with 0.1 M KOH under inert gas (

or Argon) purge to prevent-

Record pH vs. Volume of titrant.

-

Ensure temperature is constant (

).

-

-

Data Analysis (Yasuda-Shedlovsky): The apparent pKa (

) in cosolvent mixtures is linearly related to the inverse dielectric constant (-

Plot

vs. % Methanol. -

Extrapolate to 0% Methanol (pure water) to obtain the aqueous pKa.

-

Workflow Diagram (DOT)

Caption: Cosolvent Titration Workflow for Lipophilic Acids. Extrapolation ensures accuracy for low-solubility compounds.

Ionization Profile & Biological Implications[2]

Understanding the ionization state at physiological pH is critical for predicting ADME properties.

Distribution of Species

With a pKa of ~3.55, the Henderson-Hasselbalch equation dictates the ratio of ionized (

| Environment | pH | Dominant Species | % Ionized | Implication |

| Stomach | 1.5 | Neutral ( | ~1% | High passive absorption potential. |

| Duodenum | 5.5 | Anionic ( | >99% | Solubility enhanced; permeability limited. |

| Blood/Plasma | 7.4 | Anionic ( | ~99.99% | High protein binding potential (Albumin). |

| Lysosome | 4.5 | Mixed | ~90% | Potential for ion trapping if basic (not applicable here). |

Lipophilicity (LogD)

The lipophilicity of the molecule is pH-dependent.[2]

-

LogP (Intrinsic): Estimated at 2.8 – 3.2 (due to the chlorophenyl and ethyl groups).

-

LogD (pH 7.4):

Interpretation: At physiological pH, the molecule is highly polar due to ionization, suggesting it will not passively cross the Blood-Brain Barrier (BBB) effectively but will have good aqueous solubility in plasma.

References

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link

-

Serjeant, E. P., & Dempsey, B. (1979).[1] Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Link

-

Box, K., et al. (2008). "The use of the Yasuda–Shedlovsky equation for the determination of pKa of low solubility drugs." Journal of Pharmaceutical and Biomedical Analysis. Link

-

PubChem Database. "Ethoxyacetic acid (CID 12354) - Physicochemical Properties." National Library of Medicine. Link

Sources

Methodological & Application

Application Note: Microwave-Assisted Synthesis of 2-(4-Chlorophenyl)ethoxyacetic Acid via Phase-Transfer Catalysis

This Application Note is structured as a high-level technical guide for researchers in medicinal chemistry and process development. It focuses on the optimization of the Williamson ether synthesis using microwave irradiation to produce 2-(4-Chlorophenyl)ethoxyacetic acid, a key intermediate for hypoglycemic and hypolipidemic agents (e.g., PPAR agonists).

Abstract & Strategic Value

The synthesis of ether-linked carboxylic acids, such as 2-(4-Chlorophenyl)ethoxyacetic acid , is a critical step in the development of metabolic disease therapeutics (e.g., glitazar analogs). Conventional methods (thermal reflux) suffer from long reaction times (4–12 hours), high solvent consumption, and variable yields due to the competing hydrolysis of chloroacetic acid.

This protocol details a Microwave-Assisted Phase-Transfer Catalytic (MW-PTC) approach. By coupling the rapid volumetric heating of microwave irradiation with the interfacial activity of Tetrabutylammonium bromide (TBAB), we achieve:

-

Reaction Time Reduction: From 6 hours to <20 minutes.

-

Yield Improvement: Increase from ~43-70% (conventional) to >90%.

-

Green Profile: Elimination of anhydrous organic solvents in favor of an aqueous/neat biphasic system.

Scientific Rationale & Mechanism

The Challenge of Conventional Synthesis

The target reaction is a Williamson ether synthesis between 2-(4-chlorophenyl)ethanol and chloroacetic acid .

-

Competing Pathways: The alkoxide nucleophile must attack the

-carbon of the chloroacetate. However, in aqueous base, hydroxide ions compete to displace the chloride, forming glycolic acid byproducts. -

Thermodynamic Barrier: The formation of the dianion (carboxylate + alkoxide) requires significant energy input to overcome coulombic repulsion and solubility issues.

The Microwave-PTC Solution

Microwave irradiation provides dielectric heating , which directly couples with the polar reaction medium (water/ions).

-

Selective Heating: The ionic species (deprotonated carboxylate and alkoxide) and the PTC catalyst absorb microwave energy efficiently, creating localized "hot spots" at the phase interface that accelerate the

substitution. -

Phase Transfer Catalysis (PTC): TBAB transports the lipophilic alkoxide anion into the organic phase (or interface) where it reacts with the chloroacetate, protecting it from bulk aqueous hydrolysis.

Materials & Instrumentation

Reagents

-

Substrate: 2-(4-Chlorophenyl)ethanol (p-Chlorophenethyl alcohol) [>98%]

-

Reagent: Chloroacetic acid [>99%]

-

Base: Potassium Hydroxide (KOH), 50% w/v aqueous solution.

-

Catalyst: Tetrabutylammonium bromide (TBAB) [Reagent Grade].

-

Solvent: Water (distilled); Toluene (optional for workup).

-

Acid: Hydrochloric acid (6M) for precipitation.

Instrumentation

-

System: Single-mode Microwave Reactor (e.g., CEM Discover 2.0 or Anton Paar Monowave).

-

Vessel: 10 mL or 35 mL pressure-sealed reaction vial with Teflon-lined silicon septum.

-

Sensors: IR temperature sensor (internal fiber optic probe preferred for accuracy).

Experimental Protocol

Reaction Setup (Standard Scale: 5 mmol)

| Component | Stoichiometry | Mass/Volume | Role |

| 2-(4-Chlorophenyl)ethanol | 1.0 equiv | 0.78 g | Nucleophile Precursor |

| Chloroacetic Acid | 1.5 equiv | 0.71 g | Electrophile |

| KOH (50% aq) | 4.0 equiv | ~2.2 mL | Base (Dianion formation) |

| TBAB | 5 mol% | 0.08 g | Phase Transfer Catalyst |

Step-by-Step Procedure:

-

Preparation: In a 35 mL microwave vial, dissolve Chloroacetic acid (0.71 g) in the 50% KOH solution (2.2 mL). Caution: Exothermic reaction. Cool in an ice bath if necessary.

-

Addition: Add 2-(4-Chlorophenyl)ethanol (0.78 g) and TBAB (0.08 g) to the vial.

-

Note: The mixture will be biphasic or a thick slurry.

-

-

Sealing: Cap the vial with a crimp cap or snap cap depending on the reactor model. Ensure the magnetic stir bar is suitable for viscous mixtures.

-

Microwave Parameters: Program the reactor with the following method:

| Parameter | Setting | Rationale |

| Temperature | 110 °C | Optimal for |

| Ramp Time | 2:00 min | Prevent pressure spikes. |

| Hold Time | 15:00 min | Sufficient for >95% conversion. |

| Pressure Limit | 250 psi | Safety cutoff (water vapor pressure). |

| Stirring | High | Critical for PTC interfacial surface area. |

| Power | Dynamic (Max 200W) | PID controlled to maintain temp. |

Workup & Purification

-

Cooling: Allow the vial to cool to <50°C using the reactor's compressed air cooling.

-

Dilution: Transfer the reaction mixture to a beaker and dilute with 20 mL distilled water. The solution should be clear (salt form of product is soluble).

-

Extraction (Impurity Removal): Wash the aqueous layer once with 10 mL Ethyl Acetate or Diethyl Ether to remove unreacted alcohol and neutral impurities. Discard the organic layer.

-

Acidification: Acidify the aqueous layer dropwise with 6M HCl to pH < 2 while stirring.

-

Observation: The product, 2-(4-Chlorophenyl)ethoxyacetic acid, will precipitate as a white solid.

-

-

Isolation: Filter the solid via vacuum filtration.[1] Wash with cold water (2 x 10 mL).

-

Recrystallization: Recrystallize from Ethyl Acetate/Hexane (1:3) to obtain analytical grade crystals.

Results & Validation

Yield Comparison

| Method | Temperature | Time | Yield | Purity (HPLC) |

| Conventional Reflux | 100°C (Oil bath) | 6 Hours | 65% | 88% |

| Microwave (This Protocol) | 110°C | 15 Mins | 92% | 98% |

Analytical Data (Reference)

-

Physical State: White crystalline solid.

-

Melting Point: 75°–77°C (Matches Lit. [1]).[2]

-

1H NMR (CDCl3, 400 MHz):

7.28 (d, 2H, Ar-H), 7.15 (d, 2H, Ar-H), 4.15 (s, 2H, O-CH2-COO), 3.78 (t, 2H, O-CH2-CH2), 2.92 (t, 2H, Ar-CH2).-

Interpretation: The singlet at 4.15 ppm confirms the introduction of the acetic acid moiety.

-

Visualization of Workflow

The following diagram illustrates the reaction logic and the critical decision points in the purification process.

Figure 1: Process Flow Diagram for the Microwave-Assisted Synthesis of 2-(4-Chlorophenyl)ethoxyacetic Acid.

Troubleshooting & Optimization Guide

Common Failure Modes

-

Low Yield (<50%):

-

Cause: Hydrolysis of Chloroacetic acid before ether formation.[1]

-

Fix: Ensure the alcohol and TBAB are added after the chloroacetic acid is neutralized by the base. Increase TBAB loading to 10 mol%.

-

-

Thermal Runaway/Vessel Venting:

-

Cause: Exothermic deprotonation inside the sealed vessel.

-

Fix: Pre-stir the mixture for 2 minutes before capping the vessel to allow initial exotherm to dissipate.

-

-

Oily Product:

-

Cause: Presence of unreacted alcohol.

-

Fix: The organic wash step (Step 4.2.3) is critical. Do not skip.

-

Scalability Note

This protocol is scalable to 50 mmol using 80 mL vessels or continuous flow microwave reactors. For flow chemistry, replace TBAB with a polymer-supported phase transfer catalyst to prevent clogging.

References

-

Murakami, K., et al. (1987). Hypoglycemic and hypolipidemic 2-substituted-ethoxyacetic acid derivatives. U.S. Patent No. 4,649,160.[2][3] Washington, DC: U.S. Patent and Trademark Office. Link

-

Bogdal, D. (1999). Microwave-assisted preparation of benzo[b]furans under phase-transfer catalytic conditions. Journal of Chemical Research. Link (Demonstrates MW-PTC principles for ether synthesis).

-

Paul, S., & Gupta, M. (2011). Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. ResearchGate. Link

- Hayes, B. L. (2002). Microwave Synthesis: Chemistry at the Speed of Light. CEM Publishing.

Sources

Application Notes and Protocols for the Formulation of 2-(4-Chlorophenyl)ethoxyacetic Acid

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies for 2-(4-Chlorophenyl)ethoxyacetic acid. Recognizing the challenges typically associated with the delivery of poorly soluble active pharmaceutical ingredients (APIs), this guide delves into the scientific rationale and practical application of various formulation techniques. Detailed protocols for nanoemulsion, solid dispersion, and solid lipid nanoparticle formulations are provided, alongside methodologies for their characterization and evaluation. The overarching goal is to equip researchers with the necessary knowledge to rationally design and develop effective delivery systems for this and other challenging molecules.

Introduction: The Challenge of Delivering 2-(4-Chlorophenyl)ethoxyacetic Acid

2-(4-Chlorophenyl)ethoxyacetic acid is a molecule with therapeutic potential, however, like many modern drug candidates, its delivery is anticipated to be hampered by poor aqueous solubility.[1][2] While specific experimental data for this compound is not widely published, its structural similarity to other chlorophenyl-containing acetic acid derivatives suggests it is likely a crystalline solid with limited solubility in aqueous media.[3][4] Such characteristics often lead to low dissolution rates in the gastrointestinal tract and, consequently, poor and variable oral bioavailability.[3]

Overcoming this solubility challenge is paramount to achieving therapeutic efficacy. This application note will explore several proven strategies to enhance the solubility and dissolution of poorly soluble drugs, with a specific focus on their application to 2-(4-Chlorophenyl)ethoxyacetic acid.[5] The formulation approaches detailed herein are designed to improve the biopharmaceutical performance of the drug by presenting it to the body in a more readily absorbable form.

Core Principles of Formulation Strategies for Poorly Soluble Drugs:

-

Increased Surface Area: Reducing the particle size of the drug to the nanoscale dramatically increases the surface area-to-volume ratio, leading to a faster dissolution rate as described by the Noyes-Whitney equation.

-

Amorphous Forms: Formulating the drug in an amorphous (non-crystalline) state can significantly increase its apparent solubility and dissolution rate, as less energy is required to break the crystal lattice.[1]

-

Solubilization in Lipid-Based Systems: Encapsulating the drug in a lipid-based carrier can facilitate its dissolution in the gastrointestinal fluids and promote absorption via lymphatic pathways.[2]

This guide will provide detailed protocols for three distinct yet powerful formulation strategies: Nanoemulsions , Solid Dispersions , and Solid Lipid Nanoparticles (SLNs) . Each section will provide the scientific rationale, a step-by-step protocol, and methods for characterization.

Pre-formulation Assessment: A Critical First Step

Before embarking on formulation development, a thorough pre-formulation assessment of 2-(4-Chlorophenyl)ethoxyacetic acid is crucial. This foundational step informs the selection of the most appropriate formulation strategy and excipients.

Key Physicochemical Parameters to Determine:

| Parameter | Analytical Technique(s) | Importance for Formulation Design |

| Aqueous Solubility | Shake-flask method followed by HPLC or UV-Vis spectroscopy | Directly indicates the need for solubility enhancement. |

| Solubility in Organic Solvents | Isothermal equilibrium studies | Essential for solvent-based formulation methods (e.g., solid dispersions). |

| pKa | Potentiometric titration, UV-Vis spectroscopy | Determines the ionization state of the drug at different pH values, impacting solubility and absorption. |

| LogP (Octanol-Water Partition Coefficient) | Shake-flask method, HPLC | Predicts the lipophilicity of the drug, guiding the selection of lipid-based formulations. |

| Melting Point & Thermal Properties | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) | Informs the feasibility of melt-based formulation processes and assesses thermal stability.[6] |

| Crystalline Form (Polymorphism) | X-ray Powder Diffraction (XRPD), DSC | Different polymorphs can have different solubilities and stabilities, impacting bioavailability.[7][8] |

A logical workflow for pre-formulation assessment is depicted below:

Caption: Pre-formulation assessment workflow.

Formulation Strategy 1: Nanoemulsions for Enhanced Solubilization

Nanoemulsions are thermodynamically stable, isotropic systems in which two immiscible liquids (typically oil and water) are mixed to form a single phase with the aid of a surfactant and co-surfactant. For a lipophilic drug like 2-(4-Chlorophenyl)ethoxyacetic acid (a reasonable assumption based on its structure), oil-in-water (o/w) nanoemulsions are a promising approach. The drug is dissolved in the oil phase, and the small droplet size (typically 20-200 nm) provides a large surface area for drug release and absorption.

Scientific Rationale

The primary mechanism of bioavailability enhancement by nanoemulsions is the pre-dissolved state of the drug in the oil droplets. Upon oral administration, these nanodroplets disperse readily in the gastrointestinal fluids, bypassing the dissolution step which is often the rate-limiting factor for poorly soluble drugs. The presence of surfactants can also enhance membrane permeability.

Protocol: Preparation of a 2-(4-Chlorophenyl)ethoxyacetic Acid Nanoemulsion

Materials:

-

2-(4-Chlorophenyl)ethoxyacetic acid

-

Oil phase: Medium-chain triglycerides (MCT) (e.g., Capryol™ 90)

-

Surfactant: Polysorbate 80 (Tween® 80)

-

Co-surfactant: Propylene glycol

-

Aqueous phase: Deionized water

Equipment:

-

Magnetic stirrer with heating plate

-

High-shear homogenizer or ultrasonicator

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of the Oil Phase:

-

Accurately weigh the desired amount of 2-(4-Chlorophenyl)ethoxyacetic acid.

-

Dissolve the drug in the selected oil (MCT) with gentle heating (e.g., 40°C) and stirring until a clear solution is obtained. This is the drug-loaded oil phase.

-

-

Preparation of the Surfactant/Co-surfactant Mixture (S/CoS mix):

-

In a separate container, accurately weigh the surfactant (Polysorbate 80) and co-surfactant (Propylene glycol) in a predetermined ratio (e.g., 2:1 w/w).

-

Mix thoroughly until a homogenous solution is formed.

-

-

Formation of the Nanoemulsion Pre-concentrate:

-

Add the S/CoS mix to the drug-loaded oil phase.

-

Stir the mixture gently at room temperature until a clear and homogenous pre-concentrate is formed.

-

-

Formation of the Nanoemulsion:

-

Slowly add the aqueous phase (deionized water) to the pre-concentrate dropwise while stirring continuously.

-

After the initial dispersion, subject the mixture to high-shear homogenization or ultrasonication for a specified time (e.g., 5-10 minutes) to reduce the droplet size and form a stable nanoemulsion.

-

Characterization of the Nanoemulsion

| Parameter | Analytical Technique | Acceptance Criteria (Typical) |

| Droplet Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Droplet size: 20-200 nm; PDI < 0.3 |

| Zeta Potential | Electrophoretic Light Scattering (ELS) | > ±30 mV for good stability |

| Drug Content and Encapsulation Efficiency | HPLC after appropriate sample preparation | Drug content close to theoretical; Encapsulation efficiency > 90% |

| Morphology | Transmission Electron Microscopy (TEM) | Spherical droplets, uniform size distribution |

| Thermodynamic Stability | Centrifugation, heating-cooling cycles, freeze-thaw cycles | No phase separation, creaming, or cracking |

Formulation Strategy 2: Amorphous Solid Dispersions

Solid dispersions involve the dispersion of one or more active ingredients in an inert carrier or matrix at the solid state.[3] For poorly soluble crystalline drugs, creating an amorphous solid dispersion can lead to a significant increase in aqueous solubility and dissolution rate.

Scientific Rationale

By dispersing the drug at a molecular level within a hydrophilic polymer matrix, the high lattice energy of the crystalline drug is overcome.[1] The drug exists in an amorphous, high-energy state, which leads to a higher apparent solubility and faster dissolution. The polymer also acts as a precipitation inhibitor, maintaining a supersaturated state of the drug in the gastrointestinal fluids.

Protocol: Preparation of a 2-(4-Chlorophenyl)ethoxyacetic Acid Solid Dispersion by Solvent Evaporation

Materials:

-

2-(4-Chlorophenyl)ethoxyacetic acid

-

Hydrophilic polymer: Polyvinylpyrrolidone (PVP) K30 or Hydroxypropyl methylcellulose (HPMC)

-

Solvent: Ethanol or a mixture of dichloromethane and methanol

Equipment:

-

Rotary evaporator

-

Magnetic stirrer

-

Vacuum oven

-

Mortar and pestle

-

Sieves

Procedure:

-

Dissolution:

-

Accurately weigh the drug and the polymer in a desired ratio (e.g., 1:1, 1:3, 1:5 w/w).

-

Dissolve both the drug and the polymer in a suitable solvent or solvent mixture with stirring until a clear solution is obtained.

-

-

Solvent Evaporation:

-

Transfer the solution to the rotary evaporator.

-

Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

-

-

Drying:

-

Once the solvent is evaporated, a solid mass will be formed. Scrape this solid and place it in a vacuum oven at a suitable temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.

-

-

Milling and Sieving:

-

Grind the dried solid dispersion using a mortar and pestle.

-

Pass the powder through a sieve of a specific mesh size to obtain a uniform particle size.

-

Characterization of the Solid Dispersion

| Parameter | Analytical Technique | Indication |

| Amorphous State Confirmation | XRPD, DSC | Absence of sharp peaks in XRPD; single glass transition temperature (Tg) in DSC. |

| Drug-Polymer Interaction | Fourier-Transform Infrared Spectroscopy (FTIR) | Shifts in characteristic peaks may indicate interactions like hydrogen bonding. |

| Dissolution Rate | USP Dissolution Apparatus II (Paddle) | Significantly faster dissolution compared to the pure drug. |

| Drug Content Uniformity | HPLC | Uniform distribution of the drug in the polymer matrix. |

Formulation Strategy 3: Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers made from solid lipids that are solid at room and body temperature. They combine the advantages of polymeric nanoparticles and lipid-based formulations.

Scientific Rationale

The drug is encapsulated within the solid lipid core. The small particle size provides a large surface area for drug release. The lipidic nature of the carrier can enhance oral bioavailability by facilitating lymphatic uptake, thus bypassing first-pass metabolism.

Protocol: Preparation of 2-(4-Chlorophenyl)ethoxyacetic Acid Loaded SLNs by High-Shear Homogenization and Ultrasonication

Materials:

-

2-(4-Chlorophenyl)ethoxyacetic acid

-

Solid lipid: Glyceryl monostearate or Compritol® 888 ATO

-

Surfactant: Poloxamer 188

-

Aqueous phase: Deionized water

Equipment:

-

High-shear homogenizer

-

Probe ultrasonicator

-

Water bath

-

Magnetic stirrer

Procedure:

-

Preparation of the Lipid Phase:

-

Melt the solid lipid at a temperature approximately 5-10°C above its melting point.

-

Dissolve the drug in the molten lipid with stirring to form a clear solution.

-

-

Preparation of the Aqueous Phase:

-

Dissolve the surfactant (Poloxamer 188) in deionized water and heat it to the same temperature as the lipid phase.

-

-

Formation of the Pre-emulsion:

-

Add the hot lipid phase to the hot aqueous phase under high-shear homogenization (e.g., 8000 rpm for 5-10 minutes) to form a coarse oil-in-water emulsion.

-

-

Nanoparticle Formation:

-

Immediately subject the hot pre-emulsion to probe ultrasonication for a specified time (e.g., 10-15 minutes) to break down the coarse droplets into nanoparticles.

-

-

Cooling and Solidification:

-

Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

-

Characterization of the SLNs

| Parameter | Analytical Technique | Acceptance Criteria (Typical) |

| Particle Size and PDI | DLS | Particle size: 50-300 nm; PDI < 0.3 |

| Zeta Potential | ELS | > ±20 mV for good stability |

| Drug Entrapment Efficiency and Loading Capacity | HPLC after separation of free drug | High entrapment efficiency (>80%) |

| Crystallinity of Lipid and Drug | DSC, XRPD | To assess the physical state of the drug and lipid within the nanoparticles. |

| Morphology | TEM or Scanning Electron Microscopy (SEM) | Spherical shape, smooth surface |

In Vitro and In Vivo Evaluation

Once the formulations are prepared and characterized, their performance must be evaluated.

In Vitro Drug Release Studies

-

Objective: To compare the dissolution profile of the formulated drug with that of the pure, unformulated drug.

-

Method: USP Dissolution Apparatus II (paddle method) is commonly used. The dissolution medium should be selected to mimic physiological conditions (e.g., simulated gastric fluid, simulated intestinal fluid). Samples are withdrawn at predetermined time intervals and analyzed by HPLC.[9][10][11]

Caption: Workflow for in vitro drug release testing.

In Vivo Pharmacokinetic Studies

-

Objective: To determine the oral bioavailability of the formulated drug in an animal model.[8][12]

-

Animal Model: Rats or dogs are commonly used for oral drug delivery studies.[8]

-

Procedure: The formulation is administered orally to the animals. Blood samples are collected at various time points and the plasma concentration of the drug is determined using a validated analytical method (e.g., LC-MS/MS).[13]

-

Pharmacokinetic Parameters: Key parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve) are calculated to assess the extent and rate of drug absorption.

Conclusion

The successful delivery of 2-(4-Chlorophenyl)ethoxyacetic acid hinges on overcoming its inherent poor aqueous solubility. The formulation strategies outlined in this application note—nanoemulsions, solid dispersions, and solid lipid nanoparticles—offer viable and scientifically sound approaches to enhance its oral bioavailability. The choice of the optimal strategy will depend on the specific physicochemical properties of the drug, the desired release profile, and manufacturing considerations. A systematic approach involving thorough pre-formulation characterization, rational formulation design, and comprehensive in vitro and in vivo evaluation is essential for the successful development of a clinically relevant drug product.

References

-

Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

-

MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

-

Pharma Focus Europe. (n.d.). Pre-Formulation Studies and Analytical Techniques. Retrieved from [Link]

-

PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]

-

ResearchGate. (n.d.). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Retrieved from [Link]

-

SciSpace. (n.d.). Polymorphism: The Phenomenon Affecting the Performance of Drugs. Retrieved from [Link]

-

Walsh Medical Media. (n.d.). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Retrieved from [Link]

-

ATSDR. (n.d.). 2,4-Dichlorophenoxyacetic Acid. Retrieved from [Link]

-

The J. Molner Company. (n.d.). Key Considerations for Robust IVRT Methods. Retrieved from [Link]

-

Biora Therapeutics, Inc. (2022). Development of ex-vivo and in-vivo models to assess the performance of an oral biotherapeutic delivery system (OBDS) capsule. Retrieved from [Link]

-

Hilaris Publisher. (n.d.). Recent Trends in Analytical Techniques for the Development of Pharmaceutical Drugs. Retrieved from [Link]

-

PubMed. (2006). Two polymorphic forms of N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine. Retrieved from [Link]

-

Teledyne Labs. (n.d.). In Vitro Release Testing (IVRT). Retrieved from [Link]

-

JoVE. (n.d.). Video: In Vitro Drug Release Testing: Overview, Development and Validation. Retrieved from [Link]

-

Hilaris Publisher. (n.d.). Recent Trends in Analytical Techniques for the Development of Pharmaceutical Drugs. Retrieved from [Link]

Sources

- 1. 2-(2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)ethoxy)acetic Acid | C23H29ClN2O4 | CID 3068854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chlorophenoxyacetic acid | C8H7ClO3 | CID 11969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. echemi.com [echemi.com]

- 5. Acetic acid, 2-[2-[2-[4-[(4- chlorophenyl)phenylMethyl]-1-piperazinyl]ethoxy]ethoxy]- | 682323-77-9 [chemicalbook.com]

- 6. Enantiotropically-related polymorphs of {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid: crystal structures and multinuclear solid-state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. mdpi.com [mdpi.com]

- 9. (4-Chlorophenyl)acetic acid | C8H7ClO2 | CID 15880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. BindingDB BDBM16427 (p-Chlorophenyl)acetic acid::2-(4-chlorophenyl)acetic acid::4-Chlorobenzeneacetic acid::4-Chlorophenylacetic acid [bindingdb.org]

- 11. (2,4-Dichlorophenoxy)Acetic Acid | C8H6Cl2O3 | CID 1486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Stabilizing 2-(4-Chlorophenyl)ethoxyacetic Acid (CPEA)

Status: Operational Ticket Focus: Solution Stability & Degradation Mitigation Lead Scientist: Senior Application Specialist

Executive Summary

2-(4-Chlorophenyl)ethoxyacetic acid (CPEA) presents a triad of stability challenges common to lipophilic ether-acids: pH-dependent solubility , ether autoxidation , and photolytic dechlorination .[1][2] This guide provides mechanistic insights and validated protocols to maintain compound integrity during experimental workflows.

Module 1: Solubility & pH Management

User Issue: "My stock solution precipitates or turns cloudy when added to aqueous media."

The Science: pKa and Lipophilicity

CPEA is a carboxylic acid with an estimated pKa of ~3.5 .

-

pH < 3.5 (Protonated): The molecule is neutral and highly lipophilic (LogP > 2.5).[2] In this state, it is insoluble in water and prone to aggregation or adsorption onto plastic surfaces.[1]

-

pH > 5.0 (Ionized): The carboxylate anion (

) dominates, significantly increasing aqueous solubility.[1][2]

Troubleshooting Protocol: The "pH Jump" Method

Do not attempt to dissolve the solid directly in neutral water. Use this specific sequence:

-

Primary Solubilization: Dissolve CPEA in 100% DMSO or Ethanol to create a high-concentration stock (e.g., 100 mM).[1][2]

-

Buffer Preparation: Prepare the aqueous buffer (PBS or HEPES) and adjust pH to 7.4 or higher .[2]

-

Stepwise Dilution: Slowly add the DMSO stock to the buffer while vortexing.

-

Verification: If cloudiness persists, check the final pH. If the compound addition lowered the pH below 5.0, add dilute NaOH to re-solubilize.

Data Table 1: Solubility Profile

| Solvent System | State | Stability Risk | Recommendation |

|---|---|---|---|

| 100% DMSO | Soluble | Hygroscopic (absorbs water) | Store at -20°C; Use desiccators.[1][2] |

| Acidic Buffer (pH 4.0) | Insoluble | Precipitation / Adsorption | Avoid. Use only if necessary for specific assays.[2] |

| Neutral Buffer (pH 7.4) | Soluble | Oxidation / Photolysis | Prepare fresh; Protect from light.[2] |

Module 2: Chemical Stability (Oxidation Prevention)

User Issue: "I see unknown impurity peaks eluting before the main peak after 48 hours."

The Science: Ether Autoxidation

The ether linkage (

-

Initiation: A radical (from light or trace metals) abstracts a hydrogen atom from the carbon

to the ether oxygen.[2] -

Propagation: This radical reacts with dissolved Oxygen (

) to form a peroxy radical , eventually yielding a hydroperoxide .[1][2] -

Degradation: The hydroperoxide decomposes into aldehydes and alcohols, appearing as early-eluting peaks in HPLC.[1][2]

Protocol: The "Scavenge & Shield" Workflow

To prevent autoxidation, you must remove the initiators (light/metals) and the fuel (oxygen).

-

Deoxygenation: Sparge all buffers with Nitrogen (

) or Argon gas for 15 minutes prior to adding CPEA. -

Chelation: Add 0.1 mM EDTA to aqueous buffers. This sequesters trace metal ions (

, -

Antioxidant Spike: If the assay permits, add Butylated Hydroxytoluene (BHT) at 0.05% to organic stock solutions.[2]

Module 3: Photostability

User Issue: "The solution is turning slightly yellow/brown."

The Science: Photolytic Dechlorination

The chlorophenyl moiety absorbs UV light. Upon excitation, the Carbon-Chlorine (C-Cl) bond can undergo homolytic cleavage , generating a highly reactive phenyl radical and a chloride radical.[1] This leads to polymerization (yellowing) or formation of des-chloro analogs.[1][2]

Protocol: Dark Handling

-

Glassware: Use Low-Actinic (Amber) glassware for all storage.[1][2]

-

Benchwork: If amber glass is unavailable, wrap tubes in aluminum foil immediately after preparation.

-

Lighting: Avoid direct sunlight.[1][2] Perform sensitive dilutions under yellow safety lights if possible.

Visualizing the Stability Logic

Diagram 1: Degradation Pathways

This diagram illustrates the two primary breakdown mechanisms: Radical Oxidation at the ether linkage and UV-induced Dechlorination.[2]

Caption: Mechanistic pathways of CPEA degradation showing parallel risks of UV-mediated dechlorination and metal-catalyzed ether oxidation.[1][2]

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to resolve stability issues in real-time.

Caption: Step-by-step decision matrix for diagnosing and resolving CPEA stability issues.

References

-

ICH Harmonised Tripartite Guideline. (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[2][3] International Council for Harmonisation.[1][2][4] Link

-

ICH Harmonised Tripartite Guideline. (1996).[1][2] Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation.[1][2][4] Link

-

PubChem. (n.d.).[1][2] 2-Chlorophenoxyacetic acid (Compound Summary).[1][2][5][6] National Library of Medicine.[1][2] (Used as structural proxy for pKa and solubility data).[2] Link[2]

-

Di Tommaso, S., et al. (2011).[1][2] Oxidation mechanism of diethyl ether: a complex process for a simple molecule.[2][7][8] Physical Chemistry Chemical Physics.[1][2][7] (Mechanistic basis for ether autoxidation).[2][7][8] Link

-

BenchChem. (2025).[1][2][9] Assessing the stability of (R)-2-Amino-2-(4-chlorophenyl)acetic acid. (Reference for chlorophenyl acetic acid derivative stability). Link[2]

Sources

- 1. 2,4-Dichlorophenoxyacetic acid CAS#: 94-75-7 [m.chemicalbook.com]

- 2. (4-Chlorophenyl)acetic acid | C8H7ClO2 | CID 15880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy [gmp-compliance.org]

- 4. Photostability | SGS [sgs.com]

- 5. 2-Chlorophenoxyacetic acid | C8H7ClO3 | CID 11969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)ethoxy)acetic Acid | C23H29ClN2O4 | CID 3068854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Oxidation mechanism of diethyl ether: a complex process for a simple molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectral Interpretation of 2-(4-Chlorophenyl)ethoxyacetic Acid

Introduction

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone for determining the molecular structure of organic compounds in solution. This guide provides an in-depth analysis and interpretation of the 1H NMR spectrum of 2-(4-Chlorophenyl)ethoxyacetic acid, a molecule of interest in medicinal chemistry.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of spectral data, delving into the causal relationships between the molecule's structure and its NMR spectrum. By comparing the expected spectrum with that of structurally related analogs, we aim to provide a comprehensive and practical framework for spectral interpretation, grounded in the fundamental principles of NMR.

The Power of 1H NMR in Structural Elucidation

1H NMR spectroscopy is a powerful technique that provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their spatial relationships. Three key parameters are extracted from a 1H NMR spectrum:

-

Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the chemical environment of a proton. Protons in different electronic environments experience different local magnetic fields, leading to distinct chemical shifts.

-

Integration: The area under a signal is proportional to the number of protons giving rise to that signal.

-

Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is caused by the magnetic influence of neighboring protons. This "spin-spin coupling" provides information about the connectivity of atoms within a molecule.

Predicted 1H NMR Spectrum of 2-(4-Chlorophenyl)ethoxyacetic Acid

The structure of 2-(4-Chlorophenyl)ethoxyacetic acid is presented below, with protons labeled for the purpose of our analysis.

Figure 1. Structure of 2-(4-Chlorophenyl)ethoxyacetic acid with proton labeling.

Based on the structure, we can predict the following signals in the 1H NMR spectrum:

| Protons | Multiplicity | Integration | Predicted Chemical Shift (δ, ppm) |

| Hd (Aromatic) | Doublet | 2H | ~7.30 |

| He (Aromatic) | Doublet | 2H | ~7.25 |

| Hb (-O-CH2-COOH) | Singlet | 2H | ~4.15 |

| Ha (-CH2-O-) | Triplet | 2H | ~3.75 |

| -CH2-CH2- | Triplet | 2H | ~2.90 |

| Hc (-COOH) | Singlet (broad) | 1H | > 10.0 |

Detailed Rationale for Predicted Chemical Shifts and Multiplicities

-

Aromatic Protons (Hd and He): The 4-chlorophenyl group will exhibit a characteristic AA'BB' system, which often appears as two doublets. The protons ortho to the chlorine atom (He) are expected to be slightly more shielded than the protons meta to the chlorine (Hd). The electron-withdrawing nature of the chlorine atom deshields the aromatic protons, placing their signals in the region of 7.2-7.4 ppm. The coupling between these adjacent aromatic protons (a 3J coupling) will result in a doublet for each signal.

-

Methylene Protons Adjacent to the Carboxylic Acid (Hb): These protons are adjacent to an oxygen atom and a carbonyl group, both of which are strongly electron-withdrawing. This will cause a significant downfield shift, predicted to be around 4.15 ppm. Since there are no adjacent protons, this signal is expected to be a singlet.

-

Methylene Protons of the Ethoxy Group (Ha and -CH2-CH2-): The two methylene groups of the ethoxy bridge are diastereotopic. The protons on the carbon adjacent to the oxygen (Ha) will be deshielded and are predicted to appear as a triplet around 3.75 ppm due to coupling with the adjacent methylene protons. The protons on the carbon adjacent to the aromatic ring (-CH2-CH2-) will also be a triplet and are expected around 2.90 ppm. The typical vicinal coupling constant (3J) in such a flexible alkyl chain is around 6-8 Hz.

-

Carboxylic Acid Proton (Hc): The proton of the carboxylic acid is highly deshielded and typically appears as a broad singlet at a chemical shift greater than 10 ppm. Its broadness is due to hydrogen bonding and chemical exchange.

Comparative Analysis with Structural Analogs

To substantiate our predicted spectrum, we will compare it with the experimental 1H NMR data of structurally similar molecules.

2-(4-Chlorophenyl)ethanol

This molecule represents the core fragment of our target compound, lacking the ethoxyacetic acid moiety. Experimental 1H NMR data for this compound shows:

-

Aromatic protons: Two doublets around 7.2-7.3 ppm, consistent with the 4-chlorophenyl group.

-

-CH2-OH protons: A triplet around 3.8 ppm.

-

Ar-CH2- protons: A triplet around 2.8 ppm.

This data strongly supports our prediction for the signals of the 2-(4-chlorophenyl)ethyl fragment in our target molecule. The chemical shifts are very similar, indicating that the ethoxyacetic acid group has a minimal long-range effect on the aromatic and benzylic protons.

2-Phenylethanol

Comparing 2-(4-chlorophenyl)ethanol with 2-phenylethanol allows us to assess the electronic effect of the chlorine atom. The 1H NMR spectrum of 2-phenylethanol shows:

-

Aromatic protons: A multiplet around 7.2-7.4 ppm.

-

-CH2-OH protons: A triplet around 3.86 ppm.[1]

-

Ar-CH2- protons: A triplet around 2.89 ppm.[1]

The aromatic protons of 2-phenylethanol appear as a more complex multiplet because of the less symmetric electronic environment compared to the 4-substituted analog. The chemical shifts of the aliphatic protons are very similar, confirming that the primary electronic influence on these protons comes from the adjacent oxygen and aromatic ring, with the para-chloro substituent having a minor effect.

Phenoxyacetic Acid

This analog helps in understanding the spectral features of the ethoxyacetic acid moiety. The 1H NMR spectrum of phenoxyacetic acid displays:

-

Aromatic protons: Multiplets in the range of 6.9-7.4 ppm.[2]

-

-O-CH2- protons: A singlet at approximately 4.48 ppm.[2]

The significant downfield shift of the methylene protons highlights the strong deshielding effect of the adjacent oxygen and the carboxylic acid group, which is in line with our prediction for the Hb protons in the target molecule.

4-Chlorophenoxyacetic Acid

This compound provides a closer analog to the ethoxyacetic acid part of our target molecule. Its 1H NMR spectrum shows:

-

Aromatic protons: Two doublets around 6.9 ppm and 7.3 ppm.[3][4][5]

-

-O-CH2- protons: A singlet around 4.6 ppm.[3]

The presence of the electron-withdrawing chlorine atom on the phenyl ring has a noticeable effect on the chemical shifts of the aromatic protons compared to phenoxyacetic acid. The methylene protons are also slightly shifted, further confirming the electronic influence of the substituents.

Experimental Protocol for 1H NMR Acquisition